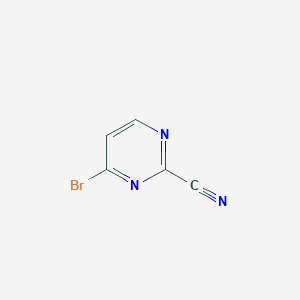![molecular formula C10H22ClNO B1394690 3-[(Pentyloxy)methyl]pyrrolidine hydrochloride CAS No. 1220017-57-1](/img/structure/B1394690.png)
3-[(Pentyloxy)methyl]pyrrolidine hydrochloride
説明
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Pyrrolidines in Organic Synthesis
Pyrrolidines are significant in heterocyclic organic chemistry, exhibiting biological effects useful in medicine, dyes, and agrochemical substances. For instance, their synthesis via [3+2] cycloaddition involving N-methyl azomethine ylide and nitropropene analogues highlights their versatility in organic reactions under mild conditions, leading to various pyrrolidine derivatives (Żmigrodzka et al., 2022).
Fungal Metabolites and Biological Activity
Pyrrolidine compounds isolated from fungi, like Penicillium brevicompactum, have shown significant biological activities. For example, specific pyrrolidine derivatives exhibit anti-juvenile-hormone and insecticidal activities. Their synthesis from basic organic compounds suggests potential for diverse biological applications (Cantín et al., 1999).
Antibacterial and Antifungal Properties
Derivatives of pyrrolidines, such as carvotacetone and monoterpenes, have been synthesized and tested for antibacterial and antifungal properties. These compounds, particularly against fungi like Cryptococcus neoformans and bacteria like methicillin-resistant Staphylococcus aureus, demonstrate the potential of pyrrolidine derivatives in developing new antimicrobial agents (Masila et al., 2020).
Synthesis of Carbapenem Derivatives
In the development of antibacterials, pyrrolidine moieties have been incorporated into carbapenem derivatives. These compounds have shown potent antibacterial activity against various bacteria, underscoring the role of pyrrolidine derivatives in synthesizing effective antibiotics (Kim et al., 2006).
Inhibition of Tumor Cell Growth
Functionalized pyrrolidines have been studied for their ability to inhibit the growth of human tumor cells, such as glioblastoma and melanoma cells. The modification of pyrrolidine derivatives can enhance their biological efficacy and selectivity for tumor cells compared to normal cells, presenting a promising avenue in cancer research (Fiaux et al., 2005).
将来の方向性
特性
IUPAC Name |
3-(pentoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-4-7-12-9-10-5-6-11-8-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSHOSQYNFIYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




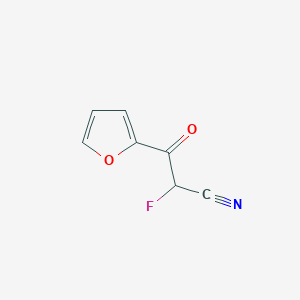
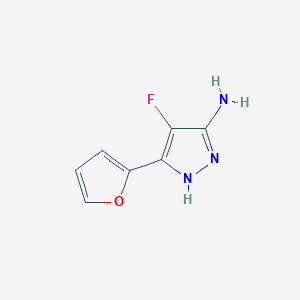
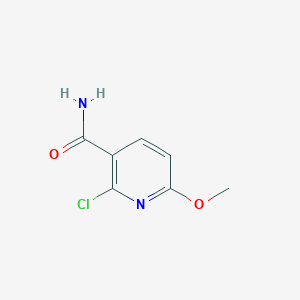
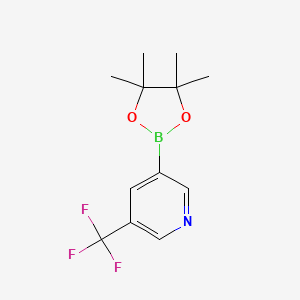
![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
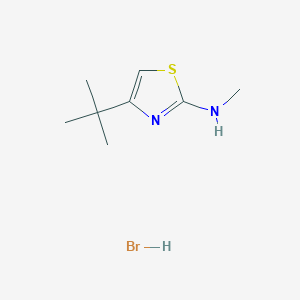
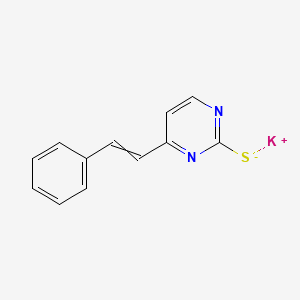
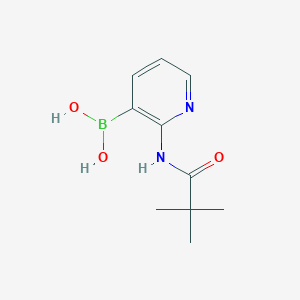
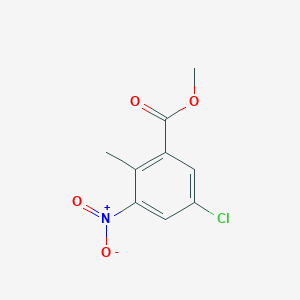
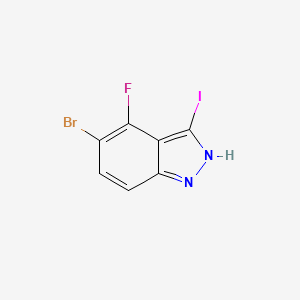
![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)
